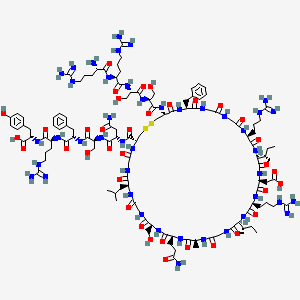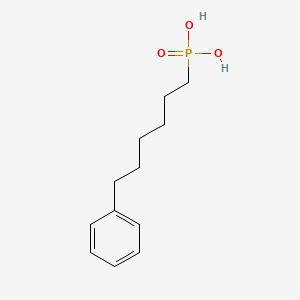
6-Phenylhexylphosphonic acid
Descripción general
Descripción
6-Phenylhexylphosphonic acid (6-PHP) is a phosphonic acid compound that has been widely used in scientific research for its unique chemical properties. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been used as a ligand for metal ions, a surfactant, and a stabilizer for nanoparticles.
Aplicaciones Científicas De Investigación
1. Synthesis and Functionalization
6-Phenylhexylphosphonic acid, as a member of the phosphonic acid family, is often utilized in synthesis and functionalization processes. Phosphonic acids are known for their ability to form strong bonds with various materials, making them useful in the creation of hybrid materials, functionalization of surfaces, and as catalysts in chemical reactions. A study highlights the synthesis of phosphonic acids and their applications in different fields including chemistry, biology, and physics, emphasizing their role in the design of supramolecular or hybrid materials and surface functionalization (Sevrain et al., 2017).
2. Catalysis
Phosphonic acids, including derivatives like 6-Phenylhexylphosphonic acid, are used in catalysis. For instance, their incorporation into porous polymers, such as polystyrene, enhances catalytic properties. These polymers with phosphonic acid-functionalized surfaces have shown potential in catalytic applications, like hydrogenation processes, demonstrating the versatility of phosphonic acids in catalysis (Sundell et al., 1993).
3. Material Science
In material science, phosphonic acids are employed for the modification of materials to enhance their properties. They can be used in creating self-assembled monolayers on silicon oxide surfaces, which has implications in electrical and biological sensor applications. These monolayers are known for their molecular organization, which is crucial for reliable sensor performance (Dubey et al., 2010).
4. Polymer Science
The incorporation of phosphonic acid groups into polymers is another significant application. For example, phenylphosphonic acid functionalized poly[aryloxyphosphazenes] have been developed, which are candidates for use as proton-conducting membranes in fuel cells. This demonstrates the role of phosphonic acids in enhancing the functionality of polymers (Allcock et al., 2002).
Propiedades
IUPAC Name |
6-phenylhexylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSXWQRPRVRAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606417 | |
| Record name | (6-Phenylhexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylhexylphosphonic acid | |
CAS RN |
915376-53-3 | |
| Record name | (6-Phenylhexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

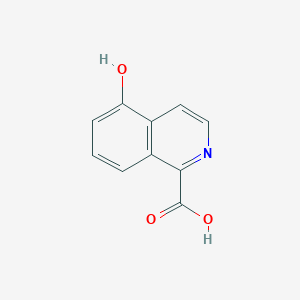
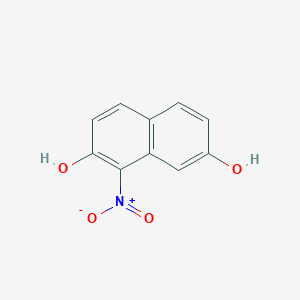



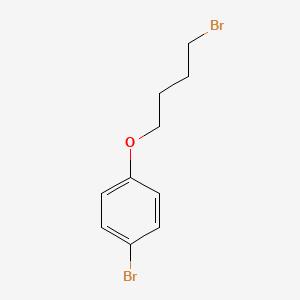

![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B3058672.png)
